
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CP-690,550) is a synthetic compound that has attracted significant attention due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of tyrosine kinases that plays a critical role in the signaling pathways of various cytokines. CP-690,550 has been shown to have immunomodulatory effects and has been investigated for its potential use in the treatment of various autoimmune diseases.
Scientific Research Applications
Copper-catalyzed Tandem Oxidative Cyclization
The copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, through cross-dehydrogenative coupling, enables rapid access to diverse dihydroquinolinones. This transformation illustrates the application of cinnamamide derivatives in synthesizing complex heterocycles, which are significant in medicinal chemistry and drug development (Shi‐Liu Zhou et al., 2014).
Neurological Disorders Treatment
Cinnamamide derivatives have shown therapeutic potential in animal models of central and peripheral nervous system disorders. Their ability to interact with various molecular targets, including GABAA receptors, NMDA receptors, and others, demonstrates the versatility of the cinnamamide scaffold in developing treatments for conditions like depression, neurodegeneration, and pain management (A. Gunia-Krzyżak et al., 2015).
Photo-responsive Polymers
The synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide demonstrates the utility of cinnamamide derivatives in developing photo-responsive materials. Such materials are promising for applications in smart coatings, optical storage, and photopharmacology, showcasing the broad applicability of cinnamamides beyond pharmaceuticals into materials science (C. Jin et al., 2011).
Anticancer Research
Cinnamamide derivatives have been explored for their anticancer properties, with research focusing on their ability to interact with various cellular targets to inhibit tumor growth. The structural diversity of cinnamamides provides a rich framework for developing novel anticancer agents, highlighting their significance in oncology research (P. De et al., 2011).
Antidepressant Agents
Studies on cinnamamide derivatives as antidepressant agents reveal their potential in addressing mental health disorders. The structure-activity relationship of these compounds indicates the importance of the cinnamamide scaffold in modulating neurological pathways, offering insights into developing new treatments for depression (Min Han et al., 2014).
properties
IUPAC Name |
(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(15-14-17-8-2-1-3-9-17)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11,16H2,(H,24,27)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJINWHJERUJNZ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)
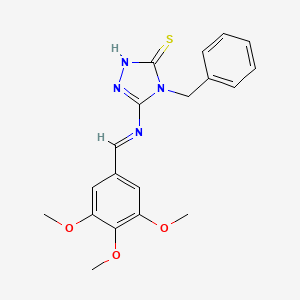
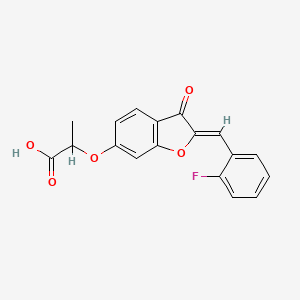
![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)
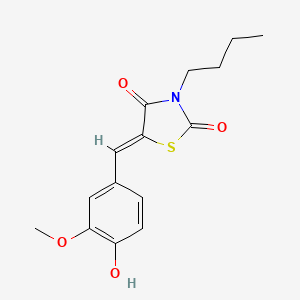

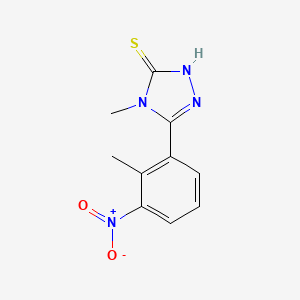

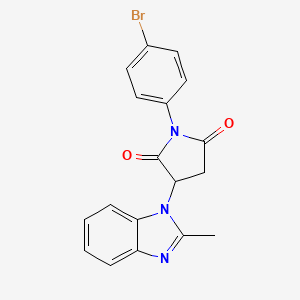
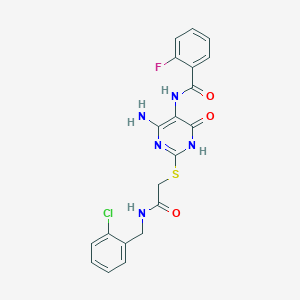
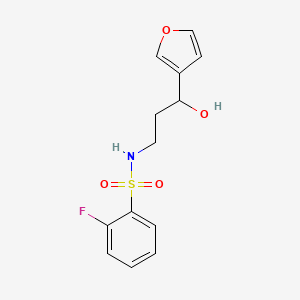
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)
![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)